molecular formula C10H9ClN2O3 B8430419 7-Chloro-4-methoxybenzimidazole-5-carboxylic acid methyl ester

7-Chloro-4-methoxybenzimidazole-5-carboxylic acid methyl ester

Cat. No.: B8430419
M. Wt: 240.64 g/mol
InChI Key: ADLOHEVIAUVTIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-4-methoxybenzimidazole-5-carboxylic acid methyl ester is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and are used in various medicinal and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-methoxybenzimidazole-5-carboxylic acid methyl ester typically involves the reaction of 4-methoxy-1,2-phenylenediamine with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is becoming more common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-methoxybenzimidazole-5-carboxylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Chloro-4-methoxybenzimidazole-5-carboxylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-4-methoxybenzimidazole-5-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-4-methoxybenzimidazole-5-carboxylic acid methyl ester is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro and methoxy groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H9ClN2O3

Molecular Weight

240.64 g/mol

IUPAC Name

methyl 7-chloro-4-methoxy-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C10H9ClN2O3/c1-15-9-5(10(14)16-2)3-6(11)7-8(9)13-4-12-7/h3-4H,1-2H3,(H,12,13)

InChI Key

ADLOHEVIAUVTIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1C(=O)OC)Cl)N=CN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-amino-5-chloro-2-methoxy-3-nitro-benzoic acid methyl ester (1.00 g, 3.84 mmol, prepared as described in J. Med. Chem., 2006, 49, 4762-4766) in formic acid (10.5 mL), was added tin(II) chloride dihydrate (2.6 g, 11.5 mmol). The reaction mixture was heated at 130° C. in the microwave for 10 min. Upon cooling to RT, water was added (50 mL) and the pH of the resultant mixture was adjusted to ˜7 by careful addition of 5 M sodium hydroxide. The resultant mixture was filtered through a Celite® and sand filter cake, washing with EtOAc (5×30 mL). The organic layer was separated, dried (Na2SO4), filtered and concentrated in vacuo. The resultant residue was subjected to flash chromatography (SiO2, gradient 0 to 100% EtOAc in pentane) to afford the title compound as an off-white solid (0.29 g, 31%). LCMS (Method A): RT=3.40 min, [M+H]+=241/243.
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10.5 mL
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Yield
31%

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